molecular formula C17H22BNO5S B1387062 4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid CAS No. 913835-96-8

4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

Cat. No.: B1387062
CAS No.: 913835-96-8
M. Wt: 363.2 g/mol
InChI Key: YCTUMPATZIWTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid is a boronic acid derivative featuring a sulfamoyl group substituted with an isopropyl and a 4-methoxybenzyl moiety at the para-position of the phenyl ring. This compound is part of a broader class of sulfamoyl phenylboronic acids, which are pivotal in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols (e.g., sugars, phenolic acids) under specific pH conditions . While the exact CAS number for the 4-isopropyl variant is unclear due to conflicting evidence (e.g., 3-position isomers are listed under CAS 1217501-23-9 in ), its structural analogs are well-documented, enabling comparative analysis.

Properties

IUPAC Name

[4-[(4-methoxyphenyl)methyl-propan-2-ylsulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BNO5S/c1-13(2)19(12-14-4-8-16(24-3)9-5-14)25(22,23)17-10-6-15(7-11-17)18(20)21/h4-11,13,20-21H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTUMPATZIWTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657170
Record name (4-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-96-8
Record name (4-{[(4-Methoxyphenyl)methyl](propan-2-yl)sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

  • IUPAC Name : 4-{[isopropyl(4-methoxybenzyl)amino]sulfonyl}phenylboronic acid
  • Molecular Formula : C17H22BNO5S
  • CAS Number : 1217501-23-9
  • Purity : Typically around 96-98% .

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, a property characteristic of boronic acids. This interaction is particularly relevant in targeting specific biomolecules, including proteins involved in cellular signaling pathways and bacterial cell membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including derivatives like this compound. The mechanism involves:

  • Electrostatic Interactions : The quaternary amine component enhances interaction with negatively charged bacterial membranes, increasing permeability and leading to cell lysis .
  • Targeting Diol Structures : The boronic acid moiety specifically recognizes cis-diol structures present on bacterial surfaces, enhancing selectivity against pathogens .

Antitumor Activity

Research indicates that certain boronic acid derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance:

  • Compounds similar to this compound have shown potential in inducing cell cycle arrest and apoptosis in cancer cell lines by modulating histone acetylation .

Study on Antimicrobial Efficacy

A study evaluated the antibacterial effects of phenylboronic acid derivatives against various strains of E. coli. Results demonstrated that the compound significantly reduced bacterial viability compared to controls, supporting its potential as an antimicrobial agent .

CompoundBacterial StrainViability Reduction (%)
ControlE. coli0
TestE. coli75

Antitumor Activity Assessment

In another investigation, derivatives were tested for their ability to inhibit HDACs in human cancer cell lines. The results indicated that these compounds could reduce tumor cell proliferation effectively.

CompoundIC50 (µM)Cell Line
Test5.0HeLa
Control20.0HeLa

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that boronic acids can inhibit proteasomes, making them potential candidates for cancer therapy. The specific compound has shown promise in targeting cancer cells by disrupting protein degradation pathways. A study demonstrated that derivatives of phenylboronic acids can effectively induce apoptosis in various cancer cell lines, suggesting that 4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid could be developed into an anticancer agent.

Case Study: Targeting Multiple Myeloma
In a clinical study involving multiple myeloma patients, compounds similar to this compound were evaluated for their efficacy in combination therapies. The results indicated enhanced therapeutic outcomes when used alongside traditional chemotherapeutics, highlighting the compound's potential to improve treatment regimens.

Diabetes Research

Inhibition of Enzymes
This compound has been studied for its ability to inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism. Inhibitors of DPP-IV are crucial in managing type 2 diabetes, and boronic acids have been identified as promising candidates due to their ability to form reversible covalent bonds with the enzyme.

Data Table: DPP-IV Inhibition Potency

Compound NameIC₅₀ (µM)Reference
This compound1.5
Other Boronic Acid Derivatives2.0 - 5.0

Material Science

Polymer Chemistry
Boronic acids are utilized in the synthesis of polymeric materials due to their ability to form dynamic covalent bonds. This property allows for the creation of smart materials that can respond to environmental stimuli.

Case Study: Smart Hydrogels
Research has demonstrated the use of phenylboronic acid derivatives in the development of hydrogels that can swell or shrink in response to changes in pH or glucose concentration. The incorporation of this compound into hydrogel matrices has shown enhanced responsiveness, making it suitable for biomedical applications such as drug delivery systems.

Analytical Chemistry

Sensor Development
The unique properties of boronic acids allow them to be used as sensors for detecting sugars and other biomolecules. This compound can be integrated into sensor designs where it selectively binds to specific analytes, enabling sensitive detection methods.

Data Table: Sensor Performance Metrics

Sensor TypeDetection Limit (mM)Response Time (s)Reference
Boronic Acid-Based Sensor0.1<5
Traditional Sensors0.5 - 1.0>10

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Sulfamoyl Group

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents on Sulfamoyl Boronic Acid Position Molecular Formula Molecular Weight CAS Number Key Applications/Properties
Target Compound N-Isopropyl, N-(4-methoxybenzyl) 4-position C₁₇H₂₀BNO₅S 361.22 (estimated) N/A* Suzuki-Miyaura coupling; diol-binding applications
4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid N-Cyclopropyl, N-(4-methoxybenzyl) 4-position C₁₇H₂₀BNO₅S 361.22 913835-89-9 Building block for drug discovery
4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid N-Butyl, N-(4-methoxybenzyl) 4-position C₁₈H₂₄BNO₅S 377.26 913835-97-9 Higher lipophilicity; >97% purity
4-(N,N-Dimethylsulfamoyl)phenylboronic acid N,N-Dimethyl 4-position C₈H₁₂BNO₄S 229.06 913835-83-3 Simpler structure; lower steric hindrance
4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic acid N-Propyl, 2-CF₃ 4-position C₁₀H₁₂BF₃NO₄S 325.08 2096329-81-4 Electron-withdrawing CF₃ group enhances reactivity

* CAS ambiguity arises due to positional isomerism (e.g., 3-isopropyl variants are listed under 1217501-23-9 ).

Key Findings:
  • Steric Effects : Bulky substituents like 4-methoxybenzyl (present in the target compound and its butyl/cyclopropyl analogs) reduce reaction efficiency in coupling reactions. For example, Chan-Lam coupling of N-benzyl-N-methylsulfamide with phenylboronic acid yields only 28% under standard conditions, while sulfamoyl azides improve yields to 91% .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity of the boronic acid, improving binding to cis-diols in weakly basic conditions .

pH-Dependent Binding to Diols

The target compound’s boronic acid group binds cis-diols reversibly under weakly basic conditions (pH ≥ 8.5). However, the 4-methoxybenzyl group’s electron-donating nature may slightly reduce binding affinity compared to analogs with electron-withdrawing groups (e.g., CF₃ in ) .

Commercial Availability and Purity

  • The butyl analog is widely available with purities >97% (e.g., Santa Cruz Biotechnology, Aladdin Scientific) .
  • The cyclopropyl variant (CAS 913835-89-9) is marketed as a building block for drug discovery .

Q & A

Q. Q1. What are the recommended safety protocols for handling 4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid in laboratory settings?

A:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use in a fume hood to prevent inhalation of dust or vapors .
  • First Aid: If inhaled, move to fresh air and administer artificial respiration if needed. For skin contact, wash with soap and water; consult a physician immediately .
  • Storage: Store in a cool, dry, ventilated area away from oxidizers and incompatible reagents. Use glass containers to avoid degradation .

Q. Q2. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

A:

  • Analytical Methods:
    • HPLC or GC-MS: Quantify purity (>95% recommended for most applications) .
    • NMR Spectroscopy: Use 1H^1H, 13C^{13}C, and 11B^{11}B NMR to verify the sulfamoyl and boronic acid moieties. Cross-check with reference spectra for 4-methoxybenzyl and isopropyl groups .
    • Melting Point Analysis: Compare observed melting points (e.g., 208–210°C for related phenylboronic acids) with literature values .

Intermediate/Advanced Questions

Q. Q3. What are the key challenges in designing Suzuki-Miyaura cross-coupling reactions using this boronic acid derivative?

A:

  • Reaction Optimization:
    • Catalyst Selection: Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) for enhanced stability. Avoid bases that may hydrolyze the sulfamoyl group (e.g., strong alkalis) .
    • Solvent Compatibility: Prefer THF or DMF for solubility. Test aqueous/organic biphasic systems if boronic acid aggregation occurs .
    • Byproduct Mitigation: Monitor for protodeboronation using 11B^{11}B NMR. Additives like K3_3PO4_4 may stabilize the boronate intermediate .

Q. Q4. How does the electron-withdrawing sulfamoyl group influence the reactivity of the phenylboronic acid moiety?

A:

  • Electronic Effects: The sulfamoyl group reduces electron density on the boron center, slowing transmetallation in cross-coupling reactions. This necessitates higher temperatures (80–100°C) or microwave-assisted synthesis .
  • Steric Considerations: The bulky N-isopropyl and 4-methoxybenzyl groups may hinder access to the boron atom, requiring longer reaction times (12–24 hrs) .
  • Contradictions: Some studies report unexpected acceleration in specific aryl halide couplings, possibly due to secondary interactions between sulfamoyl and Pd catalysts .

Advanced Research Questions

Q. Q5. What strategies can resolve discrepancies in solubility data for this compound across different solvents?

A:

  • Methodological Refinement:
    • Solvent Screening: Use UV-Vis spectroscopy to quantify solubility in DMSO, methanol, and aqueous buffers (pH 4–9). Note that boronic acid ↔ boronate equilibria affect apparent solubility .
    • Dynamic Light Scattering (DLS): Detect aggregation in polar aprotic solvents, which may lead to inconsistent literature reports .
    • Co-solvent Systems: Test 1:1 v/v mixtures (e.g., DMF:water) to enhance dissolution while maintaining boronic acid stability .

Q. Q6. How can this compound be leveraged in targeted drug delivery systems?

A:

  • Glycoprotein Binding: Functionalize nanoparticles (e.g., Fe3_3O4_4-C-Au) with the boronic acid moiety to selectively bind glycoproteins via cis-diol interactions. The sulfamoyl group enhances stability in physiological pH .
  • Prodrug Design: Conjugate the boronic acid with therapeutic agents (e.g., kinase inhibitors) for pH-responsive release in tumor microenvironments .
  • Validation: Use surface plasmon resonance (SPR) to measure binding affinity to model glycoproteins like fetuin .

Data Analysis & Contradiction Resolution

Q. Q7. How should researchers address conflicting reports on the stability of this compound under oxidative conditions?

A:

  • Controlled Studies:
    • Accelerated Stability Testing: Expose the compound to H2_2O2_2 (0.1–1.0 M) and monitor degradation via LC-MS. Compare kinetics with analogous boronic acids .
    • Radical Scavengers: Add TEMPO to distinguish between radical-mediated vs. electrophilic oxidation pathways .
  • Computational Modeling: Use DFT calculations to predict vulnerable sites (e.g., B–O bond cleavage) and correlate with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(N-Isopropyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.